molecular formula C17H18N2O2 B7570560 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one

3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one

Cat. No. B7570560
M. Wt: 282.34 g/mol
InChI Key: SALOTUYPZZIKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one, also known as ENCP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ENCP belongs to the class of piperazinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, movement, and motivation. By blocking the reuptake of dopamine, 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one increases the concentration of dopamine in the synapse, leading to increased neurotransmission and enhanced signaling.
Biochemical and physiological effects:
3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one has been shown to have a range of biochemical and physiological effects. In addition to its role as a dopamine transporter inhibitor, 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one has also been shown to have anti-inflammatory and analgesic effects. It has been suggested that 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one may act as a modulator of the immune response, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with high purity. Additionally, 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one has a well-characterized mechanism of action, making it a useful tool for studying the role of dopamine in the brain. However, 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one also has some limitations. It is relatively expensive compared to other research compounds, and its effects on other neurotransmitters and brain regions are not well understood.

Future Directions

There are several future directions for research on 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one. One area of interest is the development of new treatments for neurological disorders based on 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one's ability to inhibit the dopamine transporter. Another area of interest is the role of 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one in the immune response and its potential as a treatment for inflammatory disorders. Additionally, further research is needed to understand the effects of 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one on other neurotransmitters and brain regions, and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one is a synthetic compound that has shown promise for its potential applications in scientific research. Its ability to inhibit the dopamine transporter makes it an attractive candidate for the development of new treatments for neurological disorders, while its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of inflammatory disorders. While there are limitations to its use in scientific research, further research is needed to fully understand the potential of 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one and to identify any potential side effects or limitations of its use.

Synthesis Methods

3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one can be synthesized through a multistep process involving the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The synthesis of 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one has been optimized to maximize yield and purity, and it is now readily available for use in scientific research.

Scientific Research Applications

3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one is in the field of neuroscience, where it has been shown to act as a potent inhibitor of the dopamine transporter. This makes 3-Ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one an attractive candidate for the development of new treatments for neurological disorders such as Parkinson's disease.

properties

IUPAC Name

3-ethyl-4-(naphthalene-1-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-15-16(20)18-10-11-19(15)17(21)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,2,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALOTUYPZZIKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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